molecular formula C18H18N2O3 B4570931 3-[3-(3-methoxyphenoxy)propyl]-4(3H)-quinazolinone

3-[3-(3-methoxyphenoxy)propyl]-4(3H)-quinazolinone

Cat. No.: B4570931
M. Wt: 310.3 g/mol
InChI Key: ZIYATXKTPWYLMW-UHFFFAOYSA-N
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Description

3-[3-(3-methoxyphenoxy)propyl]-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C18H18N2O3 and its molecular weight is 310.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 310.13174244 g/mol and the complexity rating of the compound is 427. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Properties

Quinazolinones are significant in medicinal chemistry due to their diverse biological activities. A study by Mravljak et al. (2021) found that certain quinazolinone derivatives exhibit potent antioxidant properties. These properties were particularly notable in derivatives with hydroxyl groups in addition to methoxy substituents, showing promising metal-chelating properties as well. This research highlights the potential of quinazolinone compounds in the development of new antioxidants (Mravljak et al., 2021).

Analgesic Activity

Osarodion (2023) investigated the analgesic activities of certain quinazolinone derivatives, including those with a 3-methoxyphenyl structure. These compounds exhibited significant analgesic effects, suggesting their potential use in pain management (Osarodion, 2023).

Hypolipidemic Activities

A study by Kurogi et al. (1996) on quinazolinone derivatives, including 4(3H)-quinazolinones, demonstrated their ability to lower triglyceride and total cholesterol levels in rats. This research indicates the potential of these compounds as hypolipidemic agents (Kurogi et al., 1996).

Anti-Inflammatory Activities

Research by Alagarsamy et al. (2011) on novel 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones found these compounds to possess significant anti-inflammatory activities. They were compared favorably with standard anti-inflammatory drugs, showing potential as new therapeutic agents (Alagarsamy et al., 2011).

Anticancer Agents

The study by Dohle et al. (2018) synthesized quinazolinone-based anticancer agents, indicating their potential as microtubule disruptors and anticancer compounds. These compounds showed promising results against various cancer cell lines, offering new directions for cancer treatment (Dohle et al., 2018).

Anticonvulsant Activity

Wolfe et al. (1990) investigated the anticonvulsant activity of various 4(3H)-quinazolinones, finding several compounds with promising activity against seizures. This suggests the potential application of quinazolinones in the treatment of epilepsy and related disorders (Wolfe et al., 1990).

Properties

IUPAC Name

3-[3-(3-methoxyphenoxy)propyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-22-14-6-4-7-15(12-14)23-11-5-10-20-13-19-17-9-3-2-8-16(17)18(20)21/h2-4,6-9,12-13H,5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIYATXKTPWYLMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCCN2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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